Cas no 1821123-02-7 (3-iodo-1,10-Phenanthroline)

3-iodo-1,10-Phenanthroline Chemical and Physical Properties
Names and Identifiers
-
- YSZC592
- 1,?10-?Phenanthroline, 3-?iodo-
- 3-iodo-1,10-Phenanthroline
- SCHEMBL20967534
- BS-47438
- DB-117275
- F73835
- 1821123-02-7
-
- Inchi: 1S/C12H7IN2/c13-10-6-9-4-3-8-2-1-5-14-11(8)12(9)15-7-10/h1-7H
- InChI Key: SNMUFZWHPTZIGH-UHFFFAOYSA-N
- SMILES: IC1=CN=C2C(=C1)C=CC1=CC=CN=C21
Computed Properties
- Exact Mass: 305.96540g/mol
- Monoisotopic Mass: 305.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 25.8
- XLogP3: 2.4
3-iodo-1,10-Phenanthroline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1494404-250mg |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 250mg |
$106.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y1246892-1g |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 1g |
$275 | 2024-06-05 | |
Ambeed | A1494404-1g |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 1g |
$284.0 | 2025-02-19 | |
Aaron | AR01XCCB-100mg |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 100mg |
$57.00 | 2025-02-12 | |
1PlusChem | 1P01XC3Z-1g |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 1g |
$284.00 | 2024-06-18 | |
eNovation Chemicals LLC | Y1246892-1g |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 1g |
$300 | 2025-02-25 | |
eNovation Chemicals LLC | Y1246892-100mg |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 100mg |
$105 | 2025-02-25 | |
eNovation Chemicals LLC | Y1246892-100mg |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 100mg |
$105 | 2024-06-05 | |
eNovation Chemicals LLC | Y1246892-250mg |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 250mg |
$145 | 2025-02-25 | |
eNovation Chemicals LLC | Y1246892-100mg |
3-Iodo-1,10-phenanthroline |
1821123-02-7 | 95% | 100mg |
$105 | 2025-02-25 |
3-iodo-1,10-Phenanthroline Related Literature
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
Additional information on 3-iodo-1,10-Phenanthroline
Recent Advances in the Application of 3-iodo-1,10-Phenanthroline (CAS: 1821123-02-7) in Chemical Biology and Medicinal Research
In recent years, the compound 3-iodo-1,10-Phenanthroline (CAS: 1821123-02-7) has garnered significant attention in the field of chemical biology and medicinal research due to its unique structural properties and versatile applications. This heterocyclic compound, characterized by its phenanthroline core and iodine substitution, has been extensively studied for its potential in drug discovery, nucleic acid targeting, and metal ion chelation. The following research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, therapeutic potential, and emerging applications.
A recent study published in the Journal of Medicinal Chemistry explored the role of 3-iodo-1,10-Phenanthroline as a DNA intercalator and topoisomerase inhibitor. The research demonstrated that the iodine substitution at the 3-position enhances the compound's binding affinity to double-stranded DNA, making it a promising candidate for anticancer therapies. The study utilized X-ray crystallography and molecular docking simulations to elucidate the binding interactions, revealing that the compound stabilizes the DNA-topoisomerase complex, thereby inducing apoptosis in cancer cells. These findings suggest that 3-iodo-1,10-Phenanthroline could serve as a scaffold for developing novel chemotherapeutic agents.
Another significant application of 3-iodo-1,10-Phenanthroline lies in its ability to act as a photosensitizer in photodynamic therapy (PDT). A 2023 study in Chemical Communications reported that the compound exhibits strong absorption in the visible light spectrum, generating reactive oxygen species (ROS) upon irradiation. This property was leveraged to target and destroy microbial pathogens, including antibiotic-resistant bacteria. The study highlighted the compound's low cytotoxicity to mammalian cells, making it a viable option for treating localized infections. Further optimization of its photophysical properties could expand its utility in clinical PDT applications.
Beyond its therapeutic potential, 3-iodo-1,10-Phenanthroline has also been investigated for its role in metal ion sensing and catalysis. Research published in Inorganic Chemistry demonstrated that the compound forms stable complexes with transition metals such as copper and ruthenium, which are useful in catalytic reactions and as fluorescent probes for metal ion detection. The iodine atom's electron-withdrawing effect was found to modulate the electronic properties of the metal complexes, enhancing their catalytic efficiency and selectivity. These findings open new avenues for designing metal-based catalysts and sensors with tailored functionalities.
Despite these promising developments, challenges remain in the clinical translation of 3-iodo-1,10-Phenanthroline-based therapies. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is focused on derivatizing the phenanthroline core to improve its pharmacokinetic profile while retaining its biological activity. Collaborative efforts between chemists, biologists, and pharmacologists will be crucial in overcoming these hurdles and unlocking the full potential of this compound.
In conclusion, 3-iodo-1,10-Phenanthroline (CAS: 1821123-02-7) represents a versatile and promising tool in chemical biology and medicinal research. Its applications span from anticancer drug development to photodynamic therapy and metal ion catalysis, underscoring its broad utility. As research continues to uncover new mechanisms and applications, this compound is poised to make significant contributions to advancing therapeutic and diagnostic technologies. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.
1821123-02-7 (3-iodo-1,10-Phenanthroline) Related Products
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 503537-97-1(4-bromooct-1-ene)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
